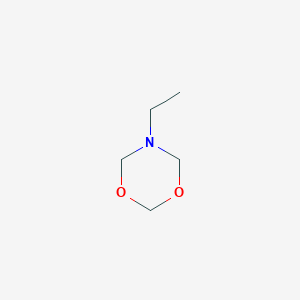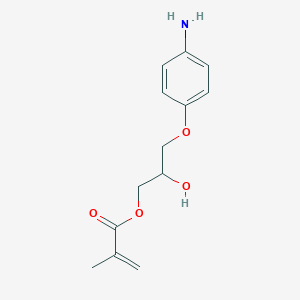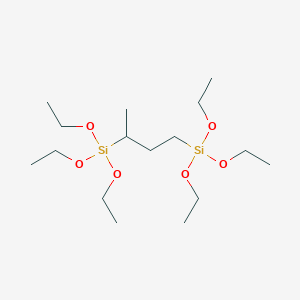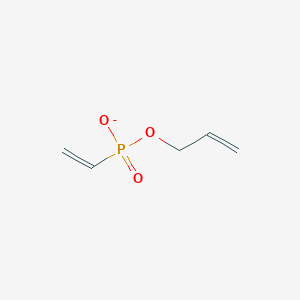
5-Ethyl-1,3,5-dioxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1,3,5-dioxazinane is a heterocyclic organic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3,5-dioxazinane typically involves the cyclocondensation of 3-aminopropan-1-ol derivatives with aldehydes. One common method includes reacting 2,2-substituted 3-aminopropan-1-ols with formaldehyde in the presence of sodium borohydride. This reaction proceeds under mild conditions, often at ambient temperature, and yields the desired oxazinane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the presence of formic acid and controlled heating can be employed to facilitate the cyclocondensation reaction .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,3,5-dioxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogen atoms into the ring structure .
Scientific Research Applications
5-Ethyl-1,3,5-dioxazinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,3,5-dioxazinane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen and oxygen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazinane: Lacks the ethyl substituent at the 5-position.
1,3-Dioxane: Contains two oxygen atoms in the ring instead of one nitrogen and one oxygen.
1,3-Thiazine: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
5-Ethyl-1,3,5-dioxazinane is unique due to the presence of both nitrogen and oxygen atoms in the ring, along with an ethyl substituent at the 5-position. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
132292-80-9 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
5-ethyl-1,3,5-dioxazinane |
InChI |
InChI=1S/C5H11NO2/c1-2-6-3-7-5-8-4-6/h2-5H2,1H3 |
InChI Key |
TVFMFASJQSFRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1COCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)



![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)

![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)

